Sulfluramid

Description

Properties

IUPAC Name |

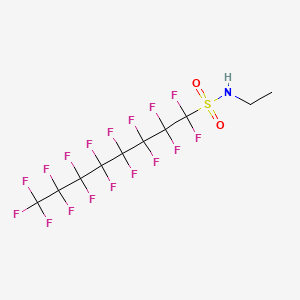

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F17NO2S/c1-2-28-31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h28H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEKAJIANROZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2NHC2H5, C10H6F17NO2S | |

| Record name | EtFOSA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032646 | |

| Record name | N-Ethylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Sulfluramid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

196 °C | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water at 25 °C, Solubility in dichloromethane 18.6, hexane 1.4, methanol 833 (all in g/L) | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000043 [mmHg], 0.057 mPa (4.28X10-7 mm Hg) at 25 °C | |

| Record name | Sulfluramid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Brown crystals | |

CAS No. |

4151-50-2 | |

| Record name | Volcano | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfluramid [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylheptadecafluorooctanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFLURAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPX089YR0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

96 °C, MP: 87-93 °C /Technical/ | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sulfluramid in Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfluramid is a delayed-action insecticide that functions as a pro-insecticide. Its efficacy is not derived from the parent compound itself, but from its metabolic conversion within the insect to the highly toxic metabolite, N-desethyl this compound or perfluorooctane sulfonamide (DESFA). DESFA acts as a potent mitochondrial uncoupler, disrupting the vital process of oxidative phosphorylation. This disruption leads to a rapid depletion of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately resulting in cellular dysfunction and the death of the insect. The delayed action of this compound is a key feature, allowing for the insecticide to be spread throughout a social insect colony before its lethal effects are manifested.

Core Mechanism of Action: Mitochondrial Uncoupling

The primary mode of action of this compound's active metabolite, DESFA, is the uncoupling of oxidative phosphorylation in the mitochondria of insect cells.[1]

Bioactivation of this compound

This compound (N-ethyl perfluorooctane sulfonamide) is ingested by the insect and subsequently metabolized. The primary metabolic pathway involves the N-dealkylation of the ethyl group, a reaction often catalyzed by cytochrome P450 monooxygenases in the insect's fat body and other tissues. This process bioactivates this compound into its highly toxic metabolite, DESFA.[2]

Disruption of the Proton Gradient

Mitochondria generate ATP through a process called chemiosmosis. The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This proton-motive force drives ATP synthase to produce ATP as protons flow back into the matrix.

DESFA, being a lipophilic weak acid, acts as a protonophore. It diffuses across the inner mitochondrial membrane into the intermembrane space, where it picks up a proton. The protonated DESFA then diffuses back across the membrane into the matrix and releases the proton. This shuttling of protons dissipates the proton gradient, effectively uncoupling electron transport from ATP synthesis. The energy from the electron transport is then released as heat instead of being used to generate ATP.[2]

Quantitative Toxicity Data

The toxicity of this compound varies between insect species. The delayed action is a consistent feature, with mortality often occurring several days after exposure.

| Insect Species | Type of Test | LD50 / LC50 | 95% Confidence Interval | Reference |

| Blattella germanica (German Cockroach) | Topical Application | 14.5 µg/g | 13.7 - 15.4 µg/g | [3] |

| Blattella germanica (German Cockroach) | Oral | 4.1 µg/g | 3.9 - 4.4 µg/g | [3] |

| Coptotermes formosanus (Formosan Subterranean Termite) | Topical Application | 9.94 µg/g | N/A | [4] |

| Reticulitermes flavipes (Eastern Subterranean Termite) | Topical Application | 68.61 µg/g | N/A | [4] |

| Coptotermes formosanus (Formosan Subterranean Termite) | Forced Feeding (LC50) | 4.22 ppm | N/A | [4] |

| Reticulitermes flavipes (Eastern Subterranean Termite) | Forced Feeding (LC50) | 13.6 ppm | N/A | [4] |

Experimental Protocols

Isolation of Insect Mitochondria

This protocol is a generalized method for isolating mitochondria from insect thoracic muscle, a tissue with high metabolic activity.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4, chilled to 4°C.

-

Homogenizer (e.g., Dounce or Potter-Elvehjem).

-

Centrifuge capable of reaching 12,000 x g and maintaining 4°C.

-

Cheesecloth.

Procedure:

-

Dissect the thoracic muscle from the insects on ice.

-

Mince the tissue and place it in 10 volumes of ice-cold isolation buffer.

-

Homogenize the tissue with a loose-fitting pestle to break open the cells without damaging the mitochondria.

-

Filter the homogenate through four layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford assay).

Measurement of Mitochondrial Oxygen Consumption

This protocol describes the use of a Clark-type oxygen electrode to measure the effect of this compound's active metabolite, DESFA, on mitochondrial respiration.

Materials:

-

Isolated insect mitochondria.

-

Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2.

-

Respiratory substrates (e.g., 10 mM pyruvate, 5 mM malate).

-

ADP solution (100 mM).

-

DESFA solution (in a suitable solvent like DMSO).

-

Clark-type oxygen electrode system.

Procedure:

-

Calibrate the oxygen electrode at the desired temperature (e.g., 25°C).

-

Add 2 ml of respiration buffer to the reaction chamber.

-

Add the isolated mitochondria (e.g., 0.5 mg of protein).

-

Add the respiratory substrates to initiate basal respiration (State 2).

-

Add a known amount of ADP (e.g., 150 nmol) to stimulate ATP synthesis and measure State 3 respiration.

-

Once the ADP is consumed, the respiration rate will return to a slower rate (State 4).

-

Add a small volume of DESFA solution to the chamber and observe the increase in the State 4 respiration rate, which is indicative of uncoupling.

-

Record the oxygen consumption rate over time.

Quantification of this compound and DESFA in Insect Tissues by HPLC

This is a generalized high-performance liquid chromatography (HPLC) method for the analysis of this compound and its metabolite DESFA in insect tissues.

Materials:

-

Insect tissue (e.g., whole body, hemolymph, or fat body).

-

Acetonitrile (HPLC grade).

-

Formic acid.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

C18 reversed-phase HPLC column.

Procedure:

-

Extraction: Homogenize a known weight of insect tissue in acetonitrile. Centrifuge to pellet the solids and collect the supernatant.

-

Clean-up: The crude extract may require clean-up using SPE to remove interfering substances.

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).

-

Flow Rate: Typically 1 ml/min.

-

Detection: UV detection at a suitable wavelength or, for higher sensitivity and specificity, MS detection.

-

-

Quantification: Create a standard curve using known concentrations of this compound and DESFA to quantify their amounts in the insect tissue samples.

Conclusion

The mechanism of action of this compound in insects is a clear example of bioactivation, where a relatively non-toxic parent compound is converted into a potent metabolic poison. The uncoupling of oxidative phosphorylation by its metabolite, DESFA, is a highly effective and ultimately lethal mode of action. The delayed nature of this toxicity makes this compound particularly effective in social insects, where the lag time allows for widespread distribution of the bait within the colony. Understanding this detailed mechanism is crucial for the development of new insecticides and for managing the risks associated with existing ones.

References

Sulfluramid: A Comprehensive Technical Review of its Chemical Properties and Biological Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfluramid, chemically known as N-ethylperfluorooctanesulfonamide (EtFOSA), is a perfluorinated organic compound belonging to the class of sulfonic acid amides. It has been utilized primarily as a delayed-action insecticide and acaricide, particularly for the control of ants and cockroaches. Its unique chemical structure, characterized by a fully fluorinated carbon tail, imparts high stability but also raises significant environmental and toxicological concerns due to its persistence and degradation into other per- and polyfluoroalkyl substances (PFAS). This technical guide provides an in-depth overview of the chemical properties, mechanism of action, metabolic pathways, and standard experimental methodologies related to this compound.

Chemical and Physical Properties

This compound is a colorless to tan crystalline solid.[1][2] The strong carbon-fluorine bonds contribute to its high thermal and chemical stability.[2][3] Key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless crystals; Off-white/Tan powder | [1][2] |

| Molecular Formula | C₁₀H₆F₁₇NO₂S | [1][4][5] |

| Molecular Weight | 527.20 g/mol | [1][3][4][5] |

| CAS Registry Number | 4151-50-2 | [1][3][4][5] |

| Melting Point | 96 °C | [1][6] |

| Boiling Point | 196 °C | [1][6] |

| Vapor Pressure | 4.28 x 10⁻⁷ mmHg (at 25 °C) | [1] |

| Density | 1.21 g/mL | [6] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Source(s) |

| Water Solubility | Insoluble (at 25 °C) | [1][3][7] |

| Solubility in Organic Solvents | Dichloromethane: 18.6 g/LHexane: 1.4 g/LMethanol: 833 g/LSoluble in Ethanol and Acetone | [1][4][7] |

| Octanol-Water Partition Coefficient (log Kow) | >6.80 (un-ionized); 3.1 (calculated) | [1][6] |

| Dissociation Constant (pKa) | 9.50 (Very weak acid) | [1][6] |

Mechanism of Action: Mitochondrial Uncoupling

This compound itself is a pro-insecticide. Its biological activity stems from its metabolic conversion to its N-de-ethylated metabolite, perfluorooctane sulfonamide (PFOSA or DESFA).[8] DESFA is a potent uncoupler of oxidative phosphorylation in mitochondria.[8]

Mitochondrial uncouplers disrupt the synthesis of ATP by dissipating the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to generate ATP.[9][10] DESFA acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase.[8] This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption (respiration) without corresponding energy production, ultimately causing cellular energy depletion and death.[8][11]

Metabolic Fate and Environmental Degradation

This compound (EtFOSA) is known to degrade in both biological systems and the environment, forming several persistent and mobile metabolites.[3][12] The primary metabolic pathway involves N-de-ethylation.[2] In soil and organisms, EtFOSA can be transformed into perfluorooctane sulfonamide (FOSA) and perfluorooctane sulfonamidoacetic acid (FOSAA).[3][13][14] FOSA is a key intermediate that can be further converted to the highly persistent and bioaccumulative perfluorooctane sulfonic acid (PFOS), a compound of significant environmental concern that is restricted under the Stockholm Convention.[12][15][16]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is governed by standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask Method.[5] Given this compound's very low water solubility, the Column Elution method is most appropriate.

Methodology (Column Elution):

-

Preparation: A column is filled with an inert support material (e.g., glass wool, silica gel) and coated with an excess of the test substance, this compound.

-

Saturation: Water is passed through the column at a slow, controlled flow rate to ensure that the water becomes saturated with this compound as it elutes. The temperature is maintained at a constant value, typically 20 ± 0.5 °C.[5]

-

Equilibration: The system is allowed to equilibrate. The flow rate must be slow enough to ensure saturation is achieved but fast enough to complete the measurement in a reasonable time.

-

Sample Collection: A series of aqueous samples are collected from the column outlet. The volume of each sample is accurately measured.

-

Analysis: The concentration of this compound in each collected sample is determined using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The water solubility is reported as the average concentration from at least five consecutive samples where the concentration is constant (within ± 30%).

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107)

This guideline, known as the Shake Flask Method, is suitable for determining the n-octanol/water partition coefficient (Pow) for substances with a log Pow between -2 and 4.[2][12] For highly hydrophobic substances like this compound (log Pow > 4), the Slow-Stirring Method (OECD Guideline 123) is more appropriate to avoid the formation of micro-droplets. However, the Shake Flask method is a foundational technique.

Methodology (Shake Flask):

-

Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

-

Test Solution: A solution of this compound is prepared in either n-octanol or water. The concentration should be low enough to remain in the linear range of the analytical method.

-

Partitioning: A measured volume of the this compound solution and the corresponding blank solvent (e.g., if this compound is in octanol, add pure water) are combined in a vessel at a constant temperature (20-25 °C).[12]

-

Equilibration: The vessel is shaken vigorously for a set period until equilibrium is reached (e.g., 5-15 minutes). It is then centrifuged to ensure complete separation of the two phases.[12]

-

Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The final value is typically reported as log Pow.

Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

This method allows for the estimation of the median lethal dose (LD₅₀) while minimizing the number of animals used.[17][18][19] It involves a stepwise procedure with the use of a small number of animals per step.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[18][20]

-

Fasting: Animals are fasted (food, but not water, is withheld) for at least 16 hours prior to dosing.[18]

-

Dosing: A single oral dose of this compound is administered by gavage. The test begins with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on existing information about the substance's toxicity.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[18]

-

Stepwise Procedure:

-

Initially, three animals are dosed.

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

This process continues until a dose causing mortality or no effect at the highest dose is identified.

-

-

Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels. This method provides a range for the LD₅₀ rather than a precise point estimate.[20]

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. laboratuar.com [laboratuar.com]

- 8. Perfluorooctane sulfonamide: a structurally novel uncoupler of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. Confirming this compound (EtFOSA) application as a precursor of perfluorooctanesulfonic acid (PFOS) in Brazilian agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ipen.org [ipen.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. oecd.org [oecd.org]

- 20. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Synthesis and Purification of Sulfluramid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Sulfluramid (N-Ethylperfluoro-1-octanesulfonamide), a key per- and polyfluoroalkyl substance (PFAS) with applications in agrochemicals. This document details the core synthetic pathways, purification protocols, and includes quantitative data and experimental workflows to support research and development activities.

Core Synthesis of this compound

The primary and most industrially relevant method for the synthesis of this compound involves the reaction of perfluorooctanesulfonyl fluoride (POSF) with ethylamine.[1][2] This reaction is a nucleophilic substitution at the sulfonyl fluoride group.

The general reaction is as follows:

C₈F₁₇SO₂F + C₂H₅NH₂ → C₈F₁₇SO₂NHC₂H₅ + HF

This process can be optimized through the use of a base to scavenge the hydrogen fluoride (HF) byproduct, driving the reaction to completion and improving the yield. Common bases employed for this purpose include tertiary amines such as triethylamine or pyridine.[2] The reaction can be carried out in a suitable solvent or under solvent-free conditions.[2]

An alternative, though less common, laboratory-scale synthesis involves the Mitsunobu reaction, where an alcohol can be used to alkylate a perfluoroalkanesulfonamide.[1][3] Another described route proceeds via a sulfonyl azide intermediate followed by reduction.[1][4]

Synthesis Pathway Diagram

Caption: Primary synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on general procedures for the synthesis of N-alkylperfluoroalkanesulfonamides.[1][2]

Materials:

-

Perfluorooctanesulfonyl fluoride (POSF)

-

Ethylamine (gas or solution in a suitable solvent)

-

Triethylamine

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve perfluorooctanesulfonyl fluoride (1.0 eq) in anhydrous diethyl ether.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of ethylamine (1.1 eq) in diethyl ether via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Quantitative Data for Synthesis

| Product | Reactants | Base | Solvent | Yield (%) | Reference |

| N-Methylperfluorooctanesulfonamide | POSF, Methylamine | Triethylamine | Diethyl Ether | ~56% | [2] |

| N-Ethylperfluorooctanesulfonamide | POSF, Ethylamine | Triethylamine | Diethyl Ether | ~69% | [2] |

| N-Propylperfluorooctanesulfonamide | POSF, Propylamine | Triethylamine | Diethyl Ether | ~75% | [2] |

Purification of this compound

Purification of the crude this compound product is crucial to remove unreacted starting materials, byproducts, and any isomers that may have formed, particularly if the starting POSF is a mixture of linear and branched isomers.[1] The primary methods for purification are recrystallization and column chromatography.

Purification Workflow Diagram

References

- 1. US20200155885A1 - Hydrothermal Technology for Decontamination and Mineralization of Perfluoro- and Polyfluoroalkyl Substance (PFAS) in Wastes, Concentrate Solutions, and Chemical Stockpiles - Google Patents [patents.google.com]

- 2. JP2001322975A - Method for producing perfluoroalkyl sulfonate - Google Patents [patents.google.com]

- 3. noblis.org [noblis.org]

- 4. ocw.mit.edu [ocw.mit.edu]

The Environmental Persistence of Sulfluramid: A Technical Guide to its Fate and Transport

An In-depth Whitepaper for Researchers and Environmental Scientists

Sulfluramid, a per- and polyfluoroalkyl substance (PFAS) with the chemical name N-ethyl-perfluorooctane-1-sulfonamide (N-EtFOSA), is a delayed-action insecticide primarily used in bait formulations to control leaf-cutting ants.[1][2][3] Despite its effectiveness, significant environmental concerns exist due to its persistence and, most critically, its role as a direct precursor to Perfluorooctanesulfonic acid (PFOS), a highly persistent, bioaccumulative, and toxic compound subject to global restrictions under the Stockholm Convention.[2][3] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its environmental pathways.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. This compound is characterized as a white crystalline solid with very low water solubility and a high affinity for organic phases, as indicated by its high octanol-water partition coefficient (Log Kow).[1][4] These properties suggest that upon release, this compound will preferentially partition to soil and sediment rather than remaining in the aqueous phase.[5][6]

| Property | Value | Source |

| IUPAC Name | N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | [1] |

| Molecular Formula | C₁₀H₆F₁₇NO₂S | [1] |

| Molecular Weight | 527.20 g/mol | [1][4] |

| Physical State | White crystalline solid | [1][4] |

| Melting Point | 96 °C | [4] |

| Vapor Pressure | 4.3 x 10⁻⁷ mmHg (5.7 x 10⁻⁵ Pa) at 25 °C | [4] |

| Water Solubility | Insoluble at 25 °C | [1][4] |

| Octanol-Water Partition Coefficient (Log Kow) | > 6.80 (un-ionized) | [4] |

| Dissociation Constant (pKa) | 9.50 (Very weak acid) | [4] |

Environmental Fate and Degradation

The primary concern regarding this compound is not its direct toxicity but its transformation into more mobile and persistent degradation products. While generally resistant to abiotic degradation processes like hydrolysis and direct photolysis, it undergoes slow biotic degradation in the environment.[4][7]

Abiotic Degradation

-

Hydrolysis: Due to the strength of its carbon-fluorine bonds, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).[4] Based on standard testing criteria (OECD 111), it is considered hydrolytically stable.

-

Photolysis: The maximum UV absorption for this compound is near 204 nm, which is outside the range of natural sunlight reaching the Earth's surface.[4] Therefore, direct photolysis in water or on soil surfaces is not a significant degradation pathway. In the atmosphere, vapor-phase this compound can be degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 1.8 days.[4]

Biotic Degradation

The most significant environmental fate process for this compound is aerobic biodegradation in soil. This process is slow but leads to the formation of several metabolites, culminating in PFOS.[8] The degradation pathway involves the transformation of this compound (N-EtFOSA) to intermediates such as perfluorooctane sulfonamide (FOSA) and perfluorooctane sulfonamidoacetic acid (FOSAA), which are then further transformed into PFOS.[8][9]

Studies have shown that the presence of vegetation can enhance the degradation rate.[9] For example, the degradation rate constant for a related precursor, N-EtFOSAA, in soil-plant microcosms ranged from 0.063 to 0.165 d⁻¹, corresponding to half-lives of approximately 4 to 11 days.[9] In a soil-carrot mesocosm study, the application of technical this compound resulted in PFOS yields of up to 34% over 81 days.[6][8] It has been noted that this compound's half-life in Brazilian soils was approximately twice as long as in Canadian soils, with degradation occurring over a period of weeks.[8]

Environmental Transport and Mobility

The transport of this compound and its metabolites is dictated by their respective physicochemical properties.

-

Soil Mobility: With a very high estimated soil organic carbon-water partitioning coefficient (Koc) and low water solubility, this compound itself is considered non-mobile and is expected to bind strongly to soil and sediment.[4][7] It will primarily reside in the upper soil layers following application.

-

Leaching and Runoff: In contrast to the parent compound, the primary degradation products, FOSA and particularly PFOS, are more water-soluble and mobile.[5] Model simulations predict that while this compound (N-EtFOSA) partitions to soils, FOSA and PFOS are sufficiently mobile to leach through the soil profile and contaminate groundwater or be transported via surface runoff into aquatic environments.[7]

Bioaccumulation

This compound's high Log Kow suggests a strong potential for bioaccumulation. An estimated Bioconcentration Factor (BCF) of 13,000 indicates that it is very likely to accumulate in aquatic organisms from the water column.[4] Furthermore, its ultimate degradation product, PFOS, is a well-documented bioaccumulative and biomagnifying substance.[2]

Studies on plant uptake have shown that the distribution of this compound and its metabolites varies within the plant. In carrots, the more hydrophobic parent compound (N-EtFOSA) and intermediates were found primarily in the peel and core, while the more hydrophilic and mobile PFOS was translocated to the leaves.[6][8]

Summary of Environmental Fate Parameters

The following table summarizes the key quantitative parameters governing the environmental fate of this compound. It is important to note that many of these values are based on estimations or studies of structurally similar compounds due to limited data on this compound itself.

| Parameter | Value | Interpretation | Source |

| Soil Degradation Half-Life (Aerobic) | Weeks (Qualitative); Proxy DT₅₀ (N-EtFOSE) ≈ 44 days | Slow to moderate persistence in soil | [8] |

| Hydrolysis Half-Life (pH 4-9) | > 1 year (Estimated) | Stable to hydrolysis | [4] |

| Aqueous Photolysis | Not significant | Stable to direct sunlight | [4] |

| Atmospheric Half-Life | ~1.8 days | Moderate degradation in air | [4] |

| Soil Adsorption Coefficient (Log Koc) | 5.9 (Koc ≈ 7.9 x 10⁵) | Immobile in soil | [4] |

| Bioconcentration Factor (BCF) | 13,000 (Estimated) | Very high potential to bioconcentrate | [4] |

Key Experimental Protocols

The determination of the environmental fate parameters for chemicals like this compound follows internationally recognized standard methods, primarily the OECD Guidelines for the Testing of Chemicals.

Aerobic Soil Metabolism (OECD 307)

This guideline is used to determine the rate and pathway of degradation in soil.

Methodology:

-

Soil Selection: Fresh soil samples (e.g., sandy loam) with known characteristics (pH, organic carbon content, microbial biomass) are used.

-

Test Substance Application: ¹⁴C-radiolabelled this compound is applied to the soil samples at a rate corresponding to its intended agricultural use.

-

Incubation: The treated soil samples are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20°C) and moisture level for a period up to 120 days.

-

Volatile Trapping: A stream of air is passed through the system, and any evolved ¹⁴CO₂ (indicating mineralization) or volatile organic metabolites are captured in appropriate trapping solutions (e.g., potassium hydroxide).

-

Sampling and Extraction: Duplicate flasks are removed at predetermined intervals. The soil is extracted using a sequence of solvents with increasing polarity (e.g., acetonitrile, water) to recover the parent compound and metabolites.

-

Analysis: The extracts and trapping solutions are analyzed using Liquid Scintillation Counting (LSC) to quantify radioactivity. High-Performance Liquid Chromatography (HPLC) with a radioactivity detector is used to separate and quantify the parent this compound and its transformation products.

-

Data Analysis: The decline of the parent compound is used to calculate degradation kinetics, determining the time for 50% dissipation (DT₅₀).

Adsorption/Desorption (OECD 106)

This guideline measures a chemical's tendency to bind to soil particles, which determines its mobility.

Methodology:

-

Soil and Solution Preparation: A minimum of five different soil types with varying organic carbon, clay content, and pH are used. The test solution is typically 0.01 M CaCl₂, which mimics the ionic strength of soil water.

-

Preliminary Tests: Tier 1 testing establishes the optimal soil-to-solution ratio, the time required to reach equilibrium, and the stability of the test substance.

-

Equilibration (Adsorption): Known concentrations of this compound are added to flasks containing a soil/CaCl₂ solution slurry. The flasks are agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached.

-

Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of this compound remaining in the aqueous phase is measured (e.g., by LC-MS).

-

Calculation: The amount of this compound adsorbed to the soil is calculated by subtracting the final aqueous concentration from the initial concentration. This allows for the calculation of the distribution coefficient (Kd) and the organic carbon-normalized coefficient (Koc).

-

Desorption (Optional): The aqueous phase can be replaced with a fresh solution, and the system re-equilibrated to measure the amount of this compound that desorbs from the soil.

Conclusion

The environmental fate of this compound is a classic example of a precursor compound posing a significant long-term risk. While the parent molecule (N-EtFOSA) is relatively immobile and moderately persistent in soil, its slow but steady biodegradation creates a continuous source of the highly persistent, mobile, and bioaccumulative pollutant, PFOS. Its high Koc value ensures it remains in the soil compartment, where it can act as a long-term reservoir for PFOS generation, leading to potential contamination of water resources and entry into the food chain for years after its application. This underscores the importance of evaluating the entire life cycle and degradation pathways of chemicals, not just the parent compound, in environmental risk assessment.

References

- 1. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Behavior of N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA) in biosolids amended soil-plant microcosms of seven plant species: Accumulation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

toxicology and ecotoxicology of Sulfluramid

An In-depth Technical Guide on the Toxicology and Ecotoxicology of Sulfluramid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, chemically known as N-ethyl perfluorooctane sulfonamide (EtFOSA), is a fluorinated aliphatic sulfonamide insecticide used primarily to control ants and termites. While exhibiting moderate to low acute toxicity itself, the primary toxicological and ecotoxicological concern surrounding this compound stems from its environmental degradation to perfluorooctane sulfonate (PFOS). PFOS is a highly persistent, bioaccumulative, and toxic substance, raising significant environmental and health concerns. This guide provides a comprehensive overview of the available toxicological and ecotoxicological data for this compound, details of experimental methodologies based on established guidelines, and visual representations of its mechanism of action and experimental workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-ethyl perfluorooctane sulfonamide (EtFOSA) | [1] |

| CAS Number | 4151-50-2 | [2] |

| Molecular Formula | C₁₀H₆F₁₇NO₂S | [1] |

| Molecular Weight | 527.2 g/mol | |

| Log Kow (Octanol/Water Partition Coefficient) | 3.1 | [2] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 1.5 x 10⁻⁸ hPa at 20°C | |

| Melting Point | 97.5-105 °C |

Toxicology

The toxicological profile of this compound is characterized by low to moderate acute toxicity. However, its metabolism to the persistent and toxic metabolite, PFOS, is a major consideration in its overall hazard assessment.

Acute Toxicity

This compound exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes.

| Endpoint | Species | Route | Value | Toxicity Category | Reference |

| LD₅₀ | Rat | Oral | 500 mg/kg | IV (Slightly Toxic) | [3] |

| LD₅₀ | Rabbit | Dermal | > 2000 mg/kg | III (Slightly Toxic) | [4] |

| LC₅₀ (4-hour) | Rat | Inhalation | 4.379 mg/L | - | [4] |

| Primary Eye Irritation | Rabbit | - | Not an irritant | IV | [3] |

| Dermal Irritation | Rabbit | - | Not an irritant | - | [4] |

| Dermal Sensitization | - | - | Not a sensitizer | - | [2] |

Sub-chronic and Chronic Toxicity

A 90-day dietary study in rats established a No-Observed-Adverse-Effect Level (NOAEL).

| Endpoint | Species | Duration | Value | Effects Observed | Reference |

| NOEL | Rat | 90 days (dietary) | 10 ppm | Increased incidence of multifocal renal medullary mineralization in mid and high dose females. | [4] |

Developmental and Reproductive Toxicity

Developmental toxicity studies indicate effects on fetal development at maternally toxic doses.

| Endpoint | Species | Dosing Period | Value | Effects Observed | Reference |

| NOAEL (Developmental) | Rat | Gestation Days 6-15 | 1 mg/kg/day | Reduced fetal weights, increased incidence of cleft palate, and incomplete ossification at higher doses. | [4] |

| LOAEL (Developmental) | Rat | Gestation Days 6-15 | 4 mg/kg/day | Reduced fetal weights, increased incidence of cleft palate, and incomplete ossification. | [4] |

Immunotoxicity

Studies in mice have shown that this compound can suppress the humoral immune response.

| Species | Duration | Dosing | NOAEL | LOAEL | Effects Observed | Reference |

| Mouse (B6C3F1, female) | 14 days | Gavage (1, 3, 10, 30 mg/kg/day) | < 3 mg/kg/day | 3 mg/kg/day | Dose-responsive suppression of plaque-forming cell (PFC) response. | [2][5] |

| Mouse (B6C3F1, female) | 28 days | Gavage (0.3, 1, 3, 10 mg/kg/day) | < 0.3 mg/kg/day | 0.3 mg/kg/day | Dose-responsive suppression of PFC response and increased liver mass. | [2][5] |

Genotoxicity and Carcinogenicity

Available data suggest that this compound is not mutagenic in the Ames test. There is a lack of data on its carcinogenic potential, with the primary concern being the carcinogenicity of its metabolite, PFOS.

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and without S9 | Negative | [3] |

| Sister Chromatid Exchange | Chinese Hamster Ovary Cells | - | Negative | [3] |

| Unscheduled DNA Synthesis | Rat Primary Hepatocytes | - | Data Gap | [3] |

| Carcinogenicity | - | - | No Data Available | [6] |

Ecotoxicology

The ecotoxicological effects of this compound are of significant concern, particularly its impact on aquatic invertebrates and its degradation to the environmentally persistent PFOS.

Aquatic Ecotoxicity

This compound is classified as moderately to highly toxic to aquatic organisms, with invertebrates being particularly sensitive.

| Endpoint | Species | Duration | Value | Reference |

| LC₅₀ | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | > 2 ppm (measured) | [3] |

| LC₅₀ | Freshwater Invertebrate (Daphnia pulex) | 48 hours | > 0.21 ppm (measured) | [3] |

Terrestrial Ecotoxicity

Data on terrestrial ecotoxicity indicates moderate toxicity to birds and low toxicity to earthworms.

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Bobwhite Quail (Colinus virginianus) | 473.76 mg/kg | [4] |

| Dietary LC₅₀ (5-day) | Mallard Duck (Anas platyrhynchos) | 165 ppm | [4] |

| Dietary LC₅₀ (5-day) | Bobwhite Quail (Colinus virginianus) | > 460 ppm | [3] |

| Acute Toxicity | Earthworm | Low toxicity | [2] |

| Acute Toxicity | Honeybee | Moderate toxicity | [2] |

Bioaccumulation

This compound has a moderate potential for bioaccumulation. Its degradation product, PFOS, is known to be highly bioaccumulative.

| Parameter | Value | Reference |

| Bioconcentration Factor (BCF) | 1131 | [4] |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound itself is a pro-drug. It is metabolized in vivo to its active metabolite, N-desethyl-sulfluramid (perfluorooctane sulfonamide, PFOSA or DESFA)[6]. DESFA acts as a protonophore, uncoupling oxidative phosphorylation in the mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. By dissipating this gradient, DESFA inhibits ATP production without affecting the electron transport chain itself, leading to increased oxygen consumption and energy loss as heat.

Caption: Mechanism of this compound's metabolite as a protonophore.

Experimental Protocols

The following sections describe the general methodologies for key toxicological and ecotoxicological experiments, based on standard OECD guidelines and available study information.

Acute Oral Toxicity (Rat) - OECD 423

-

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: A single dose of this compound is administered by oral gavage to a small number of animals in a stepwise procedure. The starting dose is selected based on available information. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The LD₅₀ is calculated based on the mortality data. The reported oral LD₅₀ for this compound in rats is 500 mg/kg[3].

Caption: Workflow for an acute oral toxicity study (OECD 423).

Aquatic Ecotoxicity: Fish Acute Toxicity Test - OECD 203

-

Objective: To determine the acute lethal toxicity (LC₅₀) of a substance to fish.

-

Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).

-

Procedure: Fish are exposed to a range of concentrations of this compound in water for 96 hours. Mortality and any abnormal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC₅₀, the concentration that is lethal to 50% of the test fish, is calculated at the end of the 96-hour exposure. The 96-hour LC₅₀ for this compound in Rainbow Trout is reported as > 2 ppm (measured concentration)[3].

Caption: Workflow for a fish acute toxicity test (OECD 203).

Genotoxicity: Bacterial Reverse Mutation (Ames) Test - OECD 471

-

Objective: To detect gene mutations induced by a chemical.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli.

-

Procedure: The bacterial strains are exposed to this compound at various concentrations, both with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control. This compound has been reported as negative in the Ames test[3].

References

- 1. ipen.org [ipen.org]

- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. Physicochemical and Toxicological Characteristics of Sulfluramide and its Environmental Implications | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 6. Volcano | C10H6F17NO2S | CID 77797 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Degradation of Sulfluramid to PFOS: A Technical Guide

An in-depth examination of the environmental and biological transformation pathways, experimental methodologies, and quantitative data surrounding the conversion of the pesticide Sulfluramid to the persistent organic pollutant, Perfluorooctane Sulfonate (PFOS).

This compound, a pesticide primarily used for controlling leaf-cutting ants in several parts of the world, has come under scrutiny due to its environmental fate.[1][2] The active ingredient in this compound is N-ethyl perfluorooctane sulfonamide (EtFOSA), a compound that can degrade into the highly persistent and bioaccumulative substance, perfluorooctane sulfonate (PFOS).[1][3][4] This guide provides a detailed technical overview of the degradation pathways of this compound to PFOS, compiles quantitative data from various studies, outlines experimental protocols for its investigation, and presents visual representations of the key processes involved. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Degradation Pathways of this compound (EtFOSA) to PFOS

The transformation of this compound (EtFOSA) to PFOS is not a direct conversion but rather a multi-step process involving several key intermediates. This degradation can occur in various environmental matrices, including soil and water, and can also be facilitated by biological systems.[5][6] The primary mechanism is aerobic biotransformation.[5][6]

The generally accepted degradation pathway proceeds as follows:

-

N-ethyl perfluorooctane sulfonamide (EtFOSA) , the active ingredient in this compound, undergoes transformation.

-

One of the primary intermediates formed is perfluorooctane sulfonamide (FOSA) .[6][7][8]

-

Another significant intermediate is perfluorooctane sulfonamido acetate (FOSAA) .[5][7][8]

-

In some studies, N-Ethyl perfluorooctane sulfonamidoacetic acid (EtFOSAA) and EtFOSA alcohol have also been identified as degradation products.[5]

-

Ultimately, these intermediates are further transformed into the stable end-product, perfluorooctane sulfonate (PFOS) .[1][5]

The following diagram illustrates the primary degradation pathway of this compound to PFOS.

References

- 1. ipen.org [ipen.org]

- 2. NO TO this compound - REASONS FOR A WORLDWIDE BAN ON THIS PESTICIDE - Toxisphera [toxisphera.org]

- 3. Physicochemical and Toxicological Characteristics of Sulfluramide and its Environmental Implications | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Production of PFOS from aerobic soil biotransformation of two perfluoroalkyl sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environmental occurrence of perfluorooctanesulfonic acid from this compound-based ant bait usage and its ecotoxicological risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Sulfluramid effects on non-target soil organisms

An In-depth Technical Guide on the Effects of Sulfluramid on Non-Target Soil Organisms

Introduction

This compound is a delayed-action insecticide and acaricide used primarily to control leaf-cutting ants and other social insects.[1][2][3] Its active ingredient is N-ethyl perfluorooctane sulfonamide (EtFOSA), a member of the fluoraliphatic sulfonamide chemical group.[3] While effective for its intended purpose, there are significant environmental concerns regarding its persistence and the effects of its degradation products on non-target soil organisms.[1][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on soil ecosystems, focusing on its degradation pathways, effects on microbial communities and soil fauna, and the experimental methodologies used to assess these impacts.

The primary environmental issue associated with this compound is its biotic and abiotic degradation into perfluorooctane sulfonate (PFOS), a highly persistent, bioaccumulative, and toxic compound.[1][3][5] PFOS is listed under the Stockholm Convention on Persistent Organic Pollutants (POPs), with its use being restricted globally.[1][3] Understanding the transformation of this compound to PFOS in the soil is crucial for evaluating its ecotoxicological risk.

Degradation of this compound in Soil

This compound, or EtFOSA, is known to be a precursor to PFOS in the environment.[4][6][7] The degradation process can occur through both biotic and abiotic pathways, with microbial transformation being the predominant route.[8]

Biotic Degradation Pathway

Under aerobic conditions, soil microorganisms play a significant role in the biotransformation of EtFOSA.[8][9] The degradation pathway involves several intermediate products, ultimately leading to the formation of PFOS.[4][6][7] The primary steps in the aerobic biodegradation of EtFOSA are believed to be:

-

N-dealkylation of EtFOSA to form perfluorooctane sulfonamide (FOSA).

-

Further transformation to perfluorooctane sulfonamido acetate (FOSAA).

-

Hydrolysis of the sulfonamide group to yield PFOS.[4]

The presence of plants can enhance the biodegradation of EtFOSA and lead to higher yields of PFOS compared to soils without vegetation.[8] In contrast, under anaerobic and anoxic conditions, the biotransformation of EtFOSA is significantly inhibited, suggesting it is recalcitrant to degradation in the absence of dissolved oxygen.[8][9]

dot

References

- 1. Physicochemical and Toxicological Characteristics of Sulfluramide and its Environmental Implications | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 2. Volcano | C10H6F17NO2S | CID 77797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ipen.org [ipen.org]

- 4. researchgate.net [researchgate.net]

- 5. Environmental occurrence of perfluorooctanesulfonic acid from this compound-based ant bait usage and its ecotoxicological risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biodegradation and Uptake of the Pesticide this compound in a Soil-Carrot Mesocosm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biotransformation of this compound (N-ethyl perfluorooctane sulfonamide) and dynamics of associated rhizospheric microbial community in microcosms of wetland plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Sulfluramid: A Technical Guide to a Controversial Pesticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfluramid, the common name for N-ethyl perfluoro-1-octanesulfonamide (EtFOSA), is a synthetic organofluorine insecticide developed for the control of various ant, termite, and cockroach species. Despite its effectiveness as a delayed-action stomach poison, its environmental persistence and degradation to the highly toxic and bioaccumulative perfluorooctanesulfonic acid (PFOS) have led to significant regulatory scrutiny and widespread bans. This technical guide provides an in-depth examination of the history, chemical properties, synthesis, mechanism of action, metabolism, environmental fate, and toxicological profile of this compound. It further details the experimental protocols used to evaluate its efficacy and impact, and outlines its regulatory journey, culminating in its inclusion under the Stockholm Convention on Persistent Organic Pollutants.

Introduction and Historical Development

This compound was developed as a pesticide to control a variety of insect pests, most notably leaf-cutting ants of the genera Atta and Acromyrmex, as well as termites and cockroaches.[1] It was considered a valuable tool in agriculture and for domestic pest control due to its delayed action, which allows for the insecticide to be carried back to the nest and spread throughout the colony.[1]

Historically, this compound was introduced as an alternative to other persistent organochlorine pesticides like mirex.[1] However, the environmental breakdown of this compound into perfluorooctanesulfonic acid (PFOS), a persistent organic pollutant (POP), raised significant concerns.[1] This led to a re-evaluation of its safety and ultimately to severe restrictions on its use in many countries. The United States Environmental Protection Agency (EPA), for instance, cancelled the production and registry of this compound in May 2008, with all products being phased out by 2012.[1] Despite these restrictions, its use has continued in some regions, particularly in South America for the control of leaf-cutting ants in agriculture.[2]

Chemical and Physical Properties

This compound is a white crystalline solid with the chemical formula C₁₀H₆F₁₇NO₂S.[3][4] It is characterized by its high stability, attributed to the strong carbon-fluorine bonds in its perfluorinated tail.[3] This stability, however, also contributes to its environmental persistence.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | [4] |

| CAS Number | 4151-50-2 | [3] |

| Molecular Formula | C₁₀H₆F₁₇NO₂S | [3] |

| Molecular Weight | 527.20 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 96 °C | [4] |

| Boiling Point | 196 °C | [4] |

| Water Solubility | Insoluble | [3][4] |

| Organic Solvent Solubility | Soluble in organic solvents | [3] |

| Vapor Pressure | 4.3 x 10⁻⁷ mmHg | [4] |

| Log Kow | >6.80 | [4] |

| pKa | 9.50 | [4] |

Synthesis of this compound

The synthesis of this compound (N-ethyl perfluoro-1-octanesulfonamide) is typically achieved through the reaction of perfluorooctanesulfonyl fluoride with ethylamine.[5][6] This process involves the nucleophilic substitution of the fluorine atom on the sulfonyl fluoride group by the amino group of ethylamine.

General Experimental Protocol for Synthesis

Objective: To synthesize N-ethyl perfluoro-1-octanesulfonamide from perfluorooctanesulfonyl fluoride and ethylamine.

Materials:

-

Perfluorooctanesulfonyl fluoride (POSF)

-

Ethylamine (in aqueous solution or as a gas)

-

A suitable inert solvent (e.g., diethyl ether, dichloromethane)

-

A base to neutralize the hydrofluoric acid byproduct (e.g., triethylamine, excess ethylamine)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., hexane)

Procedure:

-

In a well-ventilated fume hood, dissolve perfluorooctanesulfonyl fluoride in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of ethylamine (and the base, if separate) to the stirred reaction mixture via a dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then washed sequentially with dilute acid (to remove excess amine and base), water, and brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent, such as hexane, to yield pure N-ethyl perfluoro-1-octanesulfonamide as a white crystalline solid.

Mechanism of Action

This compound itself is not the primary toxic agent. It acts as a pro-insecticide, meaning it is metabolized within the target organism into a more toxic compound.[7] The primary mode of action of the active metabolite is the uncoupling of oxidative phosphorylation in the mitochondria.[3][8] This disruption of cellular energy production ultimately leads to the death of the insect.

Uncoupling of Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway in which cells use a series of protein complexes embedded in the inner mitochondrial membrane to generate ATP, the main energy currency of the cell. This process involves the transfer of electrons through an electron transport chain, which pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The potential energy stored in this gradient is then used by ATP synthase to produce ATP.

The toxic metabolite of this compound acts as a protonophore, creating a channel through the inner mitochondrial membrane that allows protons to flow back into the matrix, bypassing ATP synthase. This dissipates the proton gradient, and the energy that would have been used to synthesize ATP is instead released as heat. Without an adequate supply of ATP, cellular processes fail, leading to paralysis and death.

Metabolism and Toxicology

The metabolism of this compound is of critical importance to its toxicological profile, as it leads to the formation of the persistent and toxic compound PFOS.

Metabolic Pathway

In target and non-target organisms, this compound (EtFOSA) undergoes N-deethylation to form perfluorooctane sulfonamide (FOSA).[9] FOSA is then further metabolized to PFOS.[9] Studies in rats have shown that a significant portion of administered this compound is metabolized and eliminated, with metabolites found in feces, urine, and expired air.[10]

Toxicological Profile

The toxicity of this compound is closely linked to its metabolic conversion to PFOS. While this compound itself has moderate acute toxicity, the bioaccumulation of PFOS presents a significant long-term hazard.[11] PFOS is known to be toxic to the liver, and has been shown to cause developmental and reproductive effects in laboratory animals.[11]

Table 2: Summary of Toxicological Data for this compound

| Test Organism | Endpoint | Value | Reference(s) |

| Rat (oral) | LD₅₀ | 500 mg/kg | [12] |

| Rabbit (dermal) | LD₅₀ | > 1050 mg/kg | [12] |

| Rainbow Trout | LC₅₀ (96h) | > 2 ppm | [12] |

| Daphnia pulex | LC₅₀ (48h) | > 0.21 ppm | [12] |

Environmental Fate and Ecotoxicology

The environmental fate of this compound is a major concern due to its persistence and the formation of PFOS.

Environmental Degradation

In the environment, this compound degrades to PFOS through biotic and abiotic processes.[9] The rate of degradation can be influenced by factors such as soil type, temperature, and microbial activity. Studies have shown that the presence of plants can enhance the biodegradation of this compound to PFOS.[13]

Ecotoxicity

The ecotoxicity of this compound and its degradation products is a significant issue. PFOS is known to bioaccumulate in wildlife, and has been detected in various environmental compartments, including water and soil.[2][14] The presence of PFOS in the environment poses a risk to a wide range of organisms.

Regulatory Status and Alternatives

The significant environmental and health concerns associated with this compound and its degradation product PFOS have led to strict regulatory actions worldwide.

Stockholm Convention

Due to its persistent, bioaccumulative, and toxic properties, PFOS, the main degradation product of this compound, is listed under Annex B of the Stockholm Convention on Persistent Organic Pollutants.[1] This listing restricts the production and use of PFOS and related substances, including this compound. However, a specific exemption for the use of this compound as a bait to control leaf-cutting ants remains in place for some countries.

National Regulations

Many countries have implemented national regulations to phase out or ban the use of this compound. As mentioned earlier, the U.S. EPA has cancelled its registration.[1] China has also taken steps to revoke licenses for its production and use.[1]

Alternatives

The search for safer alternatives to this compound is ongoing. These include other chemical insecticides with more favorable environmental profiles, as well as biological control agents and integrated pest management strategies. Some alternatives that have been explored include fipronil and various insect growth regulators.[4]

Conclusion

This compound represents a case study in the complex trade-offs between pesticide efficacy and environmental safety. While effective for its intended purpose, its degradation to the persistent and toxic pollutant PFOS has necessitated a global effort to restrict its use. For researchers and professionals in drug and pesticide development, the story of this compound underscores the critical importance of considering the entire lifecycle of a chemical, including its metabolic and environmental degradation pathways, in the early stages of development. Future efforts in pest control must prioritize the development of effective, yet environmentally benign, solutions.

References

- 1. ipen.org [ipen.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 4. Volcano | C10H6F17NO2S | CID 77797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Ref: GX 071) [sitem.herts.ac.uk]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound, Perfluorinated pesticide (CAS 4151-50-2) | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and disposition of this compound, a unique polyfluorinated insecticide, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Physicochemical and Toxicological Characteristics of Sulfluramide and its Environmental Implications | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Environmental occurrence of perfluorooctanesulfonic acid from this compound-based ant bait usage and its ecotoxicological risks - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfluramid: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfluramid, with the IUPAC name N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide, is a per- and polyfluoroalkyl substance (PFAS) that has been utilized as a delayed-action insecticide.[1] It belongs to the chemical class of fluoroaliphatic sulfonamides. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, intended to serve as a vital resource for researchers, scientists, and professionals in drug development and environmental studies.

Chemical Identity and Physical Properties

This compound is a white crystalline solid under standard conditions.[2] A comprehensive summary of its chemical identifiers and key physical properties is presented in Table 1.

Table 1: Chemical Identity and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | [1] |

| CAS Number | 4151-50-2 | [1] |

| Molecular Formula | C₁₀H₆F₁₇NO₂S | [1][2] |

| Molecular Weight | 527.20 g/mol | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 96 °C | [3] |

| Boiling Point | 196 °C | [3] |

| Density | 1.1561 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 4.3 x 10⁻⁷ mmHg at 25 °C | [3] |

| Water Solubility | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in ethanol | [5] |

| pKa | 9.50 | [3] |

Chemical Structure

The chemical structure of this compound consists of a perfluorooctane chain, a sulfonamide group, and an ethyl group attached to the nitrogen atom.[2]

Caption: Chemical structure of this compound.

Spectral Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted chemical shifts for the protons and carbons in this compound are summarized in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-CH₃ | ~1.2 (t) | ~15 |

| -CH₂-CH₃ | ~3.1 (q) | ~43 |

| -CF₂- | - | ~107-125 (m) |

| -CF₃ | - | ~118 (t) |

Note: Predicted values are based on standard chemical shift tables and data for similar fluorinated sulfonamides. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, and C-F bonds.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200-3400 | Medium |

| C-H stretch (alkyl) | 2850-2960 | Medium-Strong |

| S=O stretch (asymmetric) | 1335-1370 | Strong |

| S=O stretch (symmetric) | 1140-1180 | Strong |

| C-F stretch | 1000-1400 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 526 is expected. Collision-induced dissociation (CID) would likely lead to the fragmentation of the molecule, with characteristic losses of the ethyl group and portions of the perfluoroalkyl chain.[3]

Chemical Reactions and Stability

This compound is a chemically stable compound due to the presence of strong carbon-fluorine bonds.[2] It is stable for over 90 days at 50 °C and to light in a closed container.[3]

Synthesis